molecular formula C23H38N5O6S+ B12298584 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Cat. No.: B12298584
M. Wt: 512.6 g/mol
InChI Key: HPONSKBEYLNHCX-STOWLHSFSA-N
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Description

The compound 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid is a complex chemical entity with significant applications in various scientific fields. This compound is known for its unique structure, which combines a purine derivative with a bicyclic heptane sulfonic acid moiety. It is used in various research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid involves multiple steps. The purine derivative is typically synthesized through a series of alkylation and amination reactions, starting from xanthine or theobromine. The bicyclic heptane sulfonic acid moiety is prepared through a series of cyclization and sulfonation reactions. The final compound is obtained by coupling these two moieties under specific reaction conditions, often involving the use of catalysts and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid: has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid involves its interaction with specific molecular targets. The purine derivative part of the compound can interact with enzymes and receptors, modulating their activity. The bicyclic heptane sulfonic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C23H38N5O6S+

Molecular Weight

512.6 g/mol

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C13H22N5O2.C10H16O4S/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h9-10H,5-8H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t;7-,10-/m.1/s1

InChI Key

HPONSKBEYLNHCX-STOWLHSFSA-N

Isomeric SMILES

CCN(CC)CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CCN(CC)CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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